4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

描述

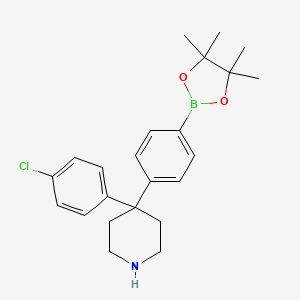

4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a useful research compound. Its molecular formula is C23H29BClNO2 and its molecular weight is 397.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a synthetic organic molecule that has attracted attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development.

Chemical Structure

The compound features a piperidine core substituted with a chlorophenyl group and a boron-containing moiety, which is significant for its reactivity and potential biological interactions.

Biological Activity Overview

-

Mechanism of Action :

- The presence of the piperidine moiety is associated with various pharmacological effects including analgesic and anti-inflammatory activities. Piperidine derivatives have been shown to interact with neurotransmitter systems and exhibit enzyme inhibition properties .

- The boron-containing group enhances the compound's ability to form complexes with biomolecules, potentially increasing its selectivity and efficacy against specific targets.

-

Pharmacological Properties :

- Anticancer Activity : Preliminary studies indicate that similar compounds with piperidine structures exhibit anticancer properties by inhibiting tumor growth through various pathways including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes. For instance, boron-containing compounds are known to inhibit proteases and kinases, which are crucial in cancer progression .

Case Studies

- A study on related piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compounds exhibited IC50 values in the low micromolar range, indicating potent activity .

- Another investigation focused on the anti-inflammatory properties of similar structures revealed that these compounds can significantly reduce pro-inflammatory cytokine levels in vitro, suggesting therapeutic potential for inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Research Findings

Recent research has highlighted the versatility of the boron-dioxaborolane moiety in enhancing biological activity. The following findings are noteworthy:

- Selectivity : Compounds incorporating this structure have shown improved selectivity for certain kinases over others, indicating potential for targeted therapies in oncology .

- Metabolic Stability : Studies suggest modifications to the piperidine ring can enhance metabolic stability while maintaining or improving biological activity .

科学研究应用

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets due to the presence of both the piperidine and boron moieties.

- Anticancer Activity : Research indicates that boron compounds can enhance the efficacy of certain chemotherapeutic agents. The incorporation of the tetramethyl dioxaborolane group may improve the compound's solubility and bioavailability, making it a candidate for further studies in cancer therapy .

- Antimicrobial Properties : Preliminary studies have shown that boron-containing compounds exhibit antimicrobial activity. This compound's chlorophenyl group may enhance its potency against various microbial strains .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis.

- Cross-Coupling Reactions : The presence of the boron atom allows for participation in Suzuki-Miyaura cross-coupling reactions. This is particularly useful for forming carbon-carbon bonds in the synthesis of complex organic molecules .

- Functionalization of Aromatic Compounds : The chlorophenyl group can be utilized to introduce various functional groups through nucleophilic substitution reactions, further expanding its utility in synthetic organic chemistry .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

- Polymer Chemistry : The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties. Research into polymer composites containing this compound may lead to advancements in materials used for electronics and coatings .

- Nanotechnology : Boron-containing compounds are being investigated for their role in the development of nanomaterials. Their ability to form stable complexes with metals can be harnessed for creating novel nanostructures with specific functionalities .

Case Study 1: Anticancer Efficacy

A study conducted on various boron compounds demonstrated that those with chlorophenyl groups exhibited enhanced cytotoxicity against cancer cell lines compared to their non-boron counterparts. The mechanism was attributed to increased cellular uptake and selective targeting of cancerous cells .

Case Study 2: Synthesis and Characterization

Researchers successfully synthesized this compound using a multi-step reaction involving the coupling of piperidine derivatives with chlorophenylboronic acid. Characterization techniques such as NMR and mass spectrometry confirmed its structure and purity, paving the way for its application in further synthetic endeavors .

常见问题

Basic Research Questions

Q. What are the key structural features of 4-(4-chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine, and how do they influence its reactivity?

- Answer : The compound contains a piperidine core substituted with two aromatic rings: a 4-chlorophenyl group and a phenylboronic ester (dioxaborolane). The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the chlorophenyl group may enhance lipophilicity or direct electrophilic substitution. The tetramethyl dioxaborolane ring stabilizes the boronic acid derivative, preventing protodeboronation .

- Methodological Insight : Use NMR (¹H, ¹³C) and X-ray crystallography to confirm substituent positions. Infrared (IR) spectroscopy can verify the boronic ester’s B-O stretching (~1350 cm⁻¹).

Q. What synthetic routes are reported for this compound, and what are typical yields?

- Answer : A common method involves sequential functionalization of piperidine:

Step 1 : Introduce the 4-chlorophenyl group via nucleophilic substitution or Friedel-Crafts alkylation.

Step 2 : Attach the boronic ester via Miyaura borylation using Pd(dppf)Cl₂ or Cu catalysts in solvents like THF or DMF.

Yields range from 60–85% after chromatographic purification .

- Optimization : Use anhydrous conditions and degassed solvents to prevent boronic ester hydrolysis. Monitor reactions via TLC or LC-MS.

Q. How should researchers purify and characterize this compound?

- Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Characterization :

- NMR : Confirm piperidine ring protons (δ 1.5–3.0 ppm) and aromatic protons (δ 6.8–7.5 ppm).

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺.

- Elemental Analysis : Ensure C, H, N, B, and Cl percentages match theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Answer : Discrepancies often arise from inefficient mixing or exothermic reactions in large batches. Solutions include:

- Process Optimization : Use flow chemistry for controlled heat/mass transfer.

- Catalyst Screening : Test Pd/Cu ratios (e.g., Pd(OAc)₂ with SPhos ligand) to improve turnover .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Q. How does the boronic ester participate in cross-coupling reactions, and what side reactions are observed?

- Answer : The dioxaborolane acts as a masked boronic acid, enabling Suzuki coupling with aryl halides. Common side reactions:

- Protodeboronation : Mitigated by using sterically hindered ligands (e.g., XPhos).

- Homocoupling : Additives like Cs₂CO₃ reduce Pd(0) aggregation .

- Mechanistic Insight : Density Functional Theory (DFT) studies predict transmetalation barriers. Validate via kinetic isotope effects .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Answer : Prioritize assays based on structural analogs:

- Receptor Binding : Screen against dopamine (D2/D3) or serotonin (5-HT2A) receptors using radioligand displacement (IC₅₀ determination) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).

- Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

- Answer :

- pKa Prediction : Tools like MarvinSketch estimate boronic ester hydrolysis rates.

- Molecular Dynamics (MD) : Simulate aqueous solubility and aggregation propensity.

- Degradation Pathways : Identify pH-sensitive bonds (e.g., B-O) via accelerated stability studies .

属性

IUPAC Name |

4-(4-chlorophenyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29BClNO2/c1-21(2)22(3,4)28-24(27-21)19-9-5-17(6-10-19)23(13-15-26-16-14-23)18-7-11-20(25)12-8-18/h5-12,26H,13-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUCYUSBYRIQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCNCC3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。